

Spectral analysis of Stearyldiethanolamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stearyldiethanolamine

Cat. No.: B161941

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **Stearyldiethanolamine**

Introduction

Stearyldiethanolamine (SDA), with the chemical formula $C_{22}H_{47}NO_2$, is a tertiary amine featuring a long C18 alkyl chain (stearyl group) and two hydroxyethyl groups attached to the nitrogen atom.[1][2] This amphiphilic structure lends it surfactant properties, making it a valuable compound in various industrial and commercial applications, including as an antistatic agent in plastics, an emulsifier in cosmetics, and a component in antibacterial films.[1][3][4] Accurate characterization of SDA is critical for quality control, formulation development, and safety assessment. This guide provides a detailed examination of the spectral properties of **Stearyldiethanolamine** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Stearyldiethanolamine** by providing detailed information about the hydrogen (1H) and carbon (^{13}C) atomic environments.

1H NMR Spectral Analysis

The 1H NMR spectrum of SDA provides distinct signals for the protons in the stearyl chain and the diethanolamine moiety. The spectrum is typically recorded in a solvent like deuterated

chloroform (CDCl_3). The following table summarizes the key proton signals as reported in the literature.^[1]

Table 1: ^1H NMR Spectral Data for **Stearyldiethanolamine**

Chemical Shift (δ , ppm)	Multiplicity	Integration (No. of H)	Coupling Constant (J, Hz)	Assignment
3.53	Triplet	4H	5.43	$-\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2$
3.27	Singlet (broad)	2H	-	$-\text{OH}$
2.57	Triplet	4H	5.43	$-\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2$
2.44	Triplet	2H	7.06	Stearyl $\text{CH}_2\text{-N-}$
1.34	Multiplet	2H	-	Stearyl $-\text{CH}_2\text{-CH}_2\text{-N-}$
1.18	Singlet (broad)	30H	-	Stearyl $-(\text{CH}_2)_{15}\text{-}$
0.80	Triplet	3H	5.85	Stearyl $\text{CH}_3\text{-}$

Source: Data compiled from ChemicalBook.^[1]

The spectrum clearly resolves the terminal methyl group of the stearyl chain at ~ 0.80 ppm, the bulk methylene groups of the long alkyl chain as a broad signal at ~ 1.18 ppm, and the distinct methylene groups of the diethanolamine portion (N-CH_2 and O-CH_2) at ~ 2.57 ppm and ~ 3.53 ppm, respectively. The broad singlet for the hydroxyl protons at ~ 3.27 ppm is characteristic and its chemical shift can be concentration and temperature-dependent.

^{13}C NMR Spectral Analysis

While experimental ^{13}C NMR data for **Stearyldiethanolamine** is not readily available in public literature, the chemical shifts can be reliably predicted based on the known values for its constituent parts: the stearyl chain and the diethanolamine headgroup. The predicted spectrum would show distinct signals for each unique carbon environment.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Stearyldiethanolamine**

Predicted Shift (δ , ppm)	Assignment
~60.5	-N(CH ₂ CH ₂ OH) ₂
~56.0	-N(CH ₂ CH ₂ OH) ₂
~54.0	Stearyl CH ₂ -N-
~32.0	Stearyl -CH ₂ -CH ₂ -N-
~29.7	Stearyl -(CH ₂) _n - (bulk chain)
~29.4	Stearyl -CH ₂ -CH ₃
~22.7	Stearyl -CH ₂ -CH ₂ -CH ₃
~14.1	Stearyl CH ₃ -

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **Stearyldiethanolamine** is as follows:

- Sample Preparation: Dissolve 10-20 mg of **Stearyldiethanolamine** in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or hexamethyldisiloxane (HMDS), for chemical shift referencing.^[1]
- Instrument Setup: Use a 200 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire the spectrum using a standard pulse program with a 90° pulse angle.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Tune and match the probe for the ^{13}C frequency.
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).^[5]
- Set the spectral width to cover -10 to 180 ppm.
- Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the long-chain carbons.^[5]
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Vibrational Mode Analysis

The IR spectrum of **Stearyldiethanolamine** is dominated by absorptions from its hydroxyl, alkyl, and amine functional groups.

Table 3: Key IR Absorption Bands for **Stearyldiethanolamine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3310	Broad, Strong	O-H stretching (hydrogen-bonded)
2955-2915	Strong	C-H asymmetric stretching (CH ₃ , CH ₂)
2850-2840	Strong	C-H symmetric stretching (CH ₃ , CH ₂)
~1465	Medium	C-H bending (scissoring) of CH ₂ groups
~1150-1050	Medium-Strong	C-N stretching of tertiary amine
~1040	Strong	C-O stretching of primary alcohol

Data includes observed peak and typical ranges. The O-H stretch at 3310 cm⁻¹ is explicitly reported.[\[1\]](#)

The most prominent feature is the broad, strong absorption band for the O-H stretch, centered around 3310 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[\[1\]](#) The sharp, strong peaks in the 2800-3000 cm⁻¹ region confirm the presence of the long aliphatic stearyl chain.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples like SDA.[\[6\]](#)

- Sample Preparation:
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can cause interfering absorption bands (~3400 cm⁻¹ and ~1650 cm⁻¹).[\[7\]](#)
 - In an agate mortar, grind 1-2 mg of **Stearyl diethanolamine** until it is a fine powder.[\[6\]](#)

- Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample until the mixture is homogenous.[6]
- Pellet Formation:
 - Transfer the KBr-sample mixture into a pellet-forming die.
 - Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[8]
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum using a pure KBr pellet or an empty sample chamber.
 - Acquire the sample spectrum, typically over the range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Fragmentation Pattern Analysis

For **Stearyl**diethanolamine (Molecular Weight: 357.61 g/mol), Electron Ionization (EI) or Gas Chromatography-Mass Spectrometry (GC-MS) typically leads to characteristic fragmentation patterns.[2][9] The primary fragmentation mechanism for tertiary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

Two major alpha-cleavage pathways are predicted and observed for SDA:

- **Cleavage of the Stearyl Chain:** Loss of a $C_{17}H_{35}$ radical from the stearyl group results in a prominent fragment ion at m/z 118. This corresponds to the $[N(CH_2CH_2OH)_2(CH_2)]^+$ ion. This fragment is often a key identifier for N-alkyl diethanolamines.
- **Cleavage of an Ethanol Group:** Loss of a $\bullet CH_2OH$ radical from one of the ethanolamine arms results in a fragment ion at m/z 326.

The NIST GC-MS data for **Stearyldiethanolamine** confirms the presence of significant peaks at m/z 118 and 326, supporting this fragmentation pathway.^[9]

Table 4: Key Mass Spectrometry Fragments for **Stearyldiethanolamine**

m/z	Proposed Fragment Ion	Fragmentation Pathway
357	$[C_{22}H_{47}NO_2]^+$	Molecular Ion (M^+)
326	$[C_{20}H_{42}NO]^+$	$M^+ - \bullet CH_2OH$ (Alpha-cleavage)
118	$[C_5H_{12}NO_2]^+$	$M^+ - \bullet C_{17}H_{35}$ (Alpha-cleavage)

Source: Data compiled from PubChem/NIST.^[9]

Experimental Protocol for GC-MS

- **Sample Preparation:**
 - Prepare a dilute solution of **Stearyldiethanolamine** (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or hexane.
 - In some cases, derivatization (e.g., trifluoroacetylation) may be employed to improve the volatility and chromatographic behavior of the amine, though it is often not necessary for SDA.^{[10][11]}
- **Gas Chromatography (GC) Parameters:**
 - **Injector:** Use a split/splitless injector, typically set to 250-280°C.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
- Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for several minutes to ensure elution.
- Mass Spectrometry (MS) Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: Typically 230°C.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 400 amu).

Visualized Workflows and Relationships

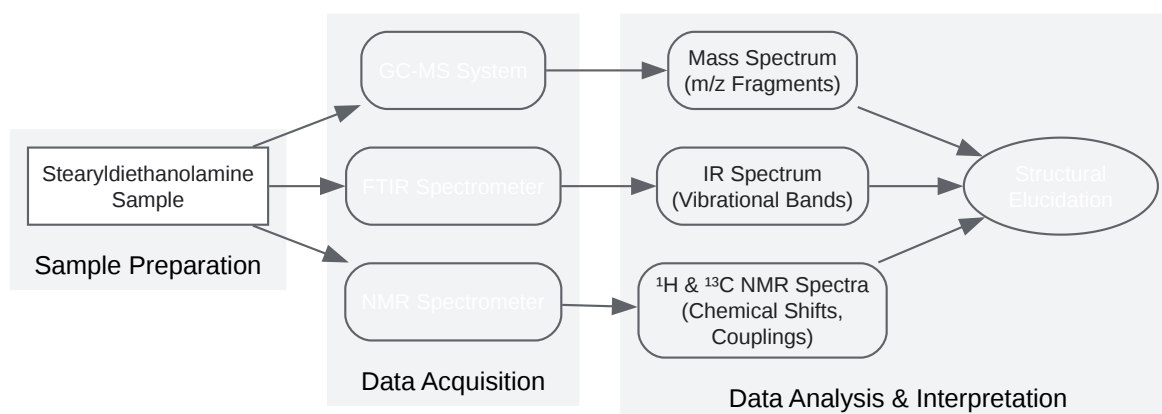


Figure 1: General Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Figure 1: General Workflow for Spectral Analysis

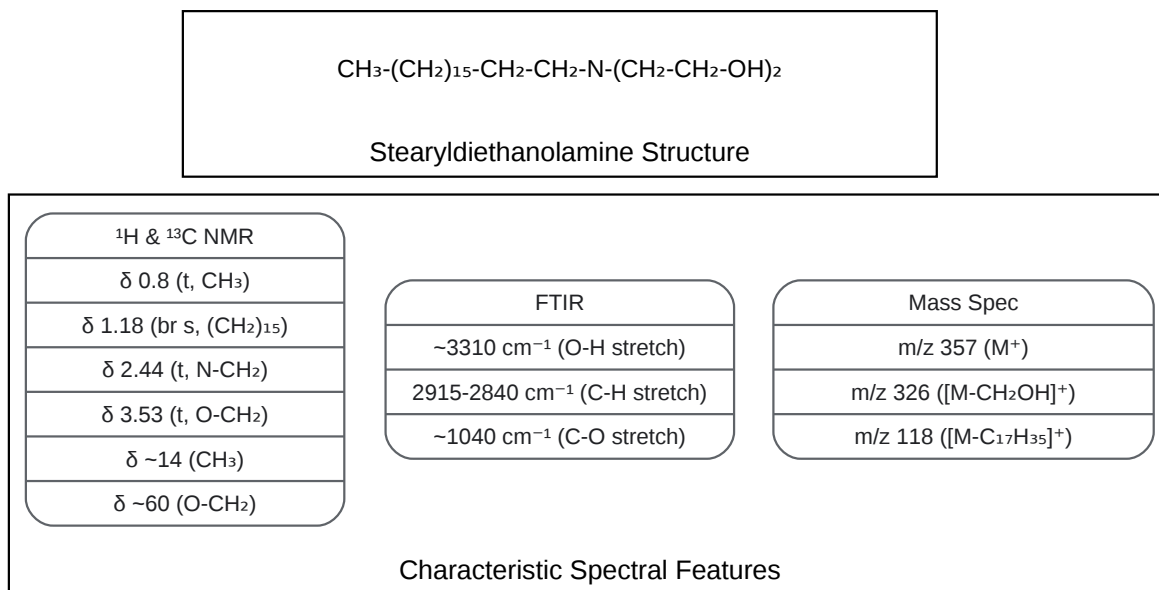


Figure 2: Correlation of Structure to Spectral Data

[Click to download full resolution via product page](#)

Figure 2: Correlation of Structure to Spectral Data

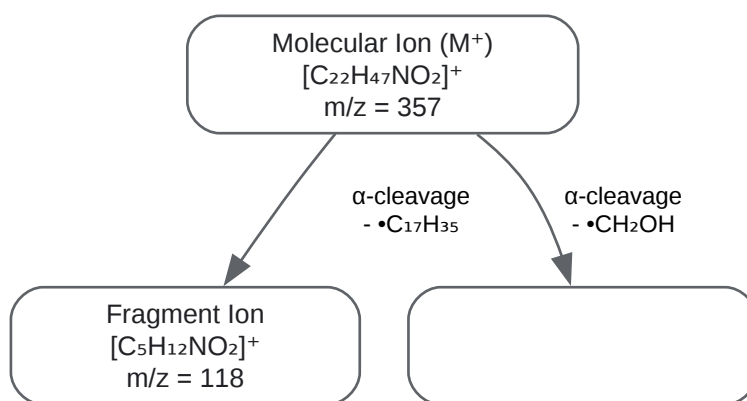


Figure 3: Proposed MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Figure 3: Proposed MS Fragmentation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. STEARYLDIETHANOLAMINE | 10213-78-2 [chemicalbook.com]
- 2. N,N-Bis(2-hydroxyethyl)stearylamine | C22H47NO2 - BuyersGuideChem [buyersguidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment of the substance N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stearyldiethanolamine | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- To cite this document: BenchChem. [Spectral analysis of Stearyldiethanolamine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161941#spectral-analysis-of-stearyldiethanolamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com